Product packaging for (+)-(1R,1'S)-thaligrisine hydrochloride(Cat. No.:)

(+)-(1R,1'S)-thaligrisine hydrochloride

Cat. No.: B10838029
M. Wt: 647.2 g/mol
InChI Key: NSNGMSCZFBHCEX-LBYXUWKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-(1R,1'S)-Thaligrisine hydrochloride is a bisbenzyltetrahydroisoquinoline alkaloid of significant interest in pharmacological research. This compound is provided as a high-purity reagent for research applications only. Scientific studies indicate that thaligrisine exhibits a dual mechanism of action, functioning as an alpha1-adrenoceptor antagonist and a calcium channel blocker . This activity leads to the relaxation of vascular smooth muscle precontracted with agents like noradrenaline or KCl, suggesting its research value in the study of cardiovascular function and hypertension . Furthermore, the specific enantiomer this compound has been identified as a ligand for the D(2) dopamine receptor, with an reported IC50 value of 27 nM . This potent activity makes it a compelling compound for neuroscientific research, particularly in investigating dopaminergic pathways and related neurological disorders. Researchers can utilize this chemical probe to explore its multifaceted interactions with key receptor systems in various experimental models. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H43ClN2O6 B10838029 (+)-(1R,1'S)-thaligrisine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C37H43ClN2O6

Molecular Weight

647.2 g/mol

IUPAC Name

(1S)-1-[[4-[5-[[(1R)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride

InChI

InChI=1S/C37H42N2O6.ClH/c1-38-14-12-25-19-35(43-4)32(40)21-28(25)30(38)16-23-6-9-27(10-7-23)45-37-18-24(8-11-34(37)42-3)17-31-29-22-33(41)36(44-5)20-26(29)13-15-39(31)2;/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3;1H/t30-,31+;/m0./s1

InChI Key

NSNGMSCZFBHCEX-LBYXUWKHSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)O)OC)O)OC.Cl

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)OC)O)OC.Cl

Origin of Product

United States

Isolation and Structural Elucidation Methodologies of + 1r,1 S Thaligrisine Hydrochloride

Source Organism Identification and Extraction Techniques

The primary source of (+)-(1R,1'S)-thaligrisine is found within the plant kingdom, specifically in species of the genus Thalictrum, which belongs to the Ranunculaceae family. jocpr.comnih.govwikipedia.orgnih.govmdpi.com These herbaceous perennial plants are known producers of a diverse array of isoquinoline (B145761) alkaloids.

The initial step in the isolation process involves the careful collection and preparation of the plant material, often the roots, where alkaloids are typically concentrated. Standard extraction protocols for alkaloids are then employed. A common method involves the maceration or percolation of the dried and powdered plant material with a solvent such as methanol, sometimes in a mixture with chloroform (B151607). jocpr.com This process is designed to efficiently draw out a wide range of secondary metabolites from the plant matrix.

Following the initial extraction, a crucial acid-base extraction is often performed. The crude extract is dissolved in an acidic aqueous solution, which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble. This aqueous layer is then washed with a non-polar organic solvent to remove neutral and acidic compounds. Subsequently, the aqueous solution is made basic, typically with ammonia, which deprotonates the alkaloids, causing them to precipitate or become soluble in an immiscible organic solvent like chloroform or dichloromethane. This selective extraction procedure yields a crude alkaloid fraction, which is then ready for further purification.

Chromatographic Separation and Purification Strategies

The crude alkaloid extract, containing a complex mixture of related compounds, requires sophisticated separation techniques to isolate the individual components. Column chromatography is a fundamental technique used for this purpose. The stationary phase is typically silica (B1680970) gel, and a gradient of solvents with increasing polarity is used as the mobile phase to separate the alkaloids based on their differential affinities for the stationary and mobile phases. jocpr.com

For the separation of complex alkaloid mixtures, a combination of different chromatographic methods is often necessary. These can include:

Preparative Thin-Layer Chromatography (TLC): This method can be used for small-scale separations and to identify the optimal solvent systems for column chromatography.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used in the final stages of purification to obtain highly pure compounds. Chiral HPLC, employing a chiral stationary phase, is particularly crucial for separating enantiomers.

Counter-Current Chromatography (CCC): This technique avoids the use of solid adsorbents, which can sometimes cause degradation of sensitive compounds.

Through a series of these chromatographic steps, individual alkaloids, including thaligrisine (B1254190), are isolated in their pure form. The hydrochloride salt is typically prepared by treating the purified free base with a solution of hydrochloric acid.

Spectroscopic Approaches for Stereochemical Assignment

Once a pure compound is obtained, its chemical structure and, critically, its stereochemistry must be determined. A combination of spectroscopic methods is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. nih.govnih.govyoutube.comtib.eu Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to piece together the molecular puzzle.

For a complex molecule like thaligrisine, these experiments allow for the assignment of all proton and carbon signals. The chemical shifts provide information about the electronic environment of each nucleus, while coupling constants in ¹H NMR reveal the connectivity and dihedral angles between adjacent protons. youtube.com Two-dimensional NMR experiments are essential for establishing the connectivity between different parts of the molecule. For instance, HMBC (Heteronuclear Multiple Bond Correlation) is used to identify long-range correlations between protons and carbons, which is vital for connecting the aporphine (B1220529) and benzylisoquinoline moieties of the dimeric structure. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly important for determining the relative stereochemistry by identifying protons that are close to each other in space.

Table 1: Representative ¹H NMR Chemical Shift Data

ProtonChemical Shift (ppm)Multiplicity
H-16.54s
H-46.78s
H-5'8.15d
OCH₃3.75 - 3.90s
N-CH₃2.50s

Note: This table presents hypothetical, representative data for illustrative purposes. Actual chemical shifts would be reported in scientific literature.

Mass Spectrometry (MS) Applications

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the structure of the molecule. nih.gov In dimeric alkaloids like thaligrisine, the fragmentation pattern can reveal the nature of the linkage between the two monomeric units and the substitution patterns on each ring system. Techniques like Electrospray Ionization (ESI) are commonly used for the analysis of such polar compounds.

Table 2: Illustrative Mass Spectrometry Data

Ionm/z (mass-to-charge ratio)
[M+H]⁺623.29
Fragment 1312.16
Fragment 2310.14

Note: This table shows hypothetical data for illustrative purposes. The fragments would correspond to the cleavage of the dimeric structure.

X-ray Crystallography for Absolute Configuration Determination

While NMR and MS can define the connectivity and relative stereochemistry, determining the absolute configuration of a chiral molecule requires a method that can distinguish between enantiomers. Single-crystal X-ray crystallography is the gold standard for this purpose. wikipedia.orgmdpi.comnih.govnih.govresearchgate.net

To perform this analysis, a suitable single crystal of the compound, in this case, (+)-(1R,1'S)-thaligrisine hydrochloride, must be grown. The crystal is then bombarded with X-rays, and the resulting diffraction pattern is analyzed. This analysis provides a detailed three-dimensional map of the electron density within the crystal, revealing the precise spatial arrangement of every atom in the molecule. This allows for the unambiguous assignment of the absolute configuration at the chiral centers, designated as (1R,1'S) in this specific isomer. The formation of the hydrochloride salt can often aid in obtaining high-quality crystals suitable for X-ray diffraction analysis. nih.gov

Synthetic Approaches and Derivatization of + 1r,1 S Thaligrisine Hydrochloride

Total Synthesis Strategies

The total synthesis of bisbenzylisoquinoline alkaloids like thaligrisine (B1254190) hinges on the successful construction of the two tetrahydroisoquinoline (THIQ) monomeric units and their subsequent linkage. The stereochemistry at the C1 and C1' positions is a critical aspect that must be controlled throughout the synthesis.

Key Reaction Pathways and Stereoselective Syntheses

The construction of the core tetrahydroisoquinoline skeleton is most commonly achieved via the Bischler-Napieralski reaction . organic-chemistry.orgwikipedia.org This reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline (B110456). organic-chemistry.orgwikipedia.orgnrochemistry.com The resulting imine is then reduced to the desired tetrahydroisoquinoline.

A general pathway involves:

Amide Formation: A substituted phenethylamine (B48288) is acylated with a phenylacetic acid derivative to form the necessary β-phenylethylamide precursor.

Bischler-Napieralski Cyclization: The amide is treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to induce cyclization and form a 3,4-dihydroisoquinoline intermediate. wikipedia.orgnrochemistry.com

Stereoselective Reduction: The resulting dihydroisoquinoline is then reduced to the tetrahydroisoquinoline. Achieving the desired (1R) and (1'S) stereochemistry is paramount. This is often accomplished through stereoselective hydrogenation using chiral catalysts. Modern approaches have demonstrated high diastereoselectivity in the hydrogenation of isoquinoline (B145761) systems, which is crucial for establishing the correct relative and absolute stereochemistry of the two monomeric units before dimerization. acs.org

The key step in forming the dimeric structure of thaligrisine is the creation of the diaryl ether bond. This is typically achieved through an intramolecular Ullmann condensation reaction . organic-chemistry.orgrsc.org This copper-catalyzed coupling reaction forms the biaryl ether linkage between the two benzylisoquinoline units. organic-chemistry.orgnih.gov The classical Ullmann reaction often requires harsh conditions (high temperatures), but modern modifications have made the reaction more versatile and applicable to complex natural product synthesis. rsc.org

A representative retrosynthetic analysis for a bisbenzylisoquinoline alkaloid is shown below, highlighting the key bond formations:

Table 1: Key Reactions in the Total Synthesis of Bisbenzylisoquinoline Alkaloids
ReactionDescriptionKey ReagentsPurpose in Thaligrisine Synthesis
Bischler-Napieralski ReactionIntramolecular cyclization of a β-phenylethylamide to form a dihydroisoquinoline. organic-chemistry.orgwikipedia.orgPOCl₃, P₂O₅, PPA wikipedia.orgnrochemistry.comFormation of the two individual isoquinoline rings.
Stereoselective ReductionReduction of the dihydroisoquinoline imine to a tetrahydroisoquinoline with defined stereochemistry. acs.orgChiral catalysts (e.g., Ru-BINAP), NaBH₄ with chiral auxiliariesEstablishes the crucial (1R) and (1'S) stereocenters.
Ullmann CondensationCopper-catalyzed formation of a diaryl ether bond from a phenol (B47542) and an aryl halide. organic-chemistry.orgCu powder, CuI, pyridine (B92270) nih.govLinks the two benzylisoquinoline monomers to form the final dimeric structure.

Challenges and Innovations in Synthetic Methodology

The synthesis of (+)-(1R,1'S)-thaligrisine is fraught with challenges that have spurred significant innovation:

Stereochemical Control: The primary challenge is the diastereoselective synthesis of the two chiral centers at C1 and C1'. Early syntheses often relied on the resolution of racemic mixtures. Modern innovations focus on asymmetric synthesis, employing chiral auxiliaries or, more effectively, enantioselective catalysts for the reduction of the dihydroisoquinoline intermediates to ensure high enantiomeric excess. acs.org The development of catalytic asymmetric hydrogenation has been a major breakthrough in this area. acs.org

Ullmann Coupling Efficiency: The intramolecular Ullmann reaction to form the sterically hindered diaryl ether linkage can be low-yielding. The high temperatures and stoichiometric copper required in classic Ullmann reactions can be incompatible with complex, functionalized molecules. organic-chemistry.org Innovations include the use of ligands to improve the efficiency and mildness of the copper-catalyzed coupling and the development of alternative palladium- or nickel-catalyzed coupling reactions. rsc.org

Protecting Group Strategy: The multiple phenolic hydroxyl groups and secondary amines in the precursor molecules require a robust protecting group strategy. The groups must be stable to the conditions of the Bischler-Napieralski and Ullmann reactions and then be removed at the end of the synthesis without degrading the complex final product.

Greener Synthesis: Innovative approaches, such as performing the Bischler-Napieralski cyclization in environmentally benign solvents like ionic liquids, have been developed to improve the sustainability of the synthesis. organic-chemistry.orgresearchgate.net

Semisynthesis and Modification of Natural Precursors

Given the complexity of total synthesis, semisynthesis from readily available natural precursors is an attractive alternative. Plants of the Thalictrum genus are a rich source of benzylisoquinoline and bisbenzylisoquinoline alkaloids. mdpi.comnih.gov

For thaligrisine, a potential semisynthetic route could involve the isolation of a structurally related bisbenzylisoquinoline alkaloid from a plant source like Thalictrum delavayi. mdpi.com This precursor could then be chemically modified to yield the target molecule. For instance, functional group transformations such as O-methylation, O-demethylation, or N-methylation can be performed on an isolated natural product to convert it into thaligrisine. This approach can significantly shorten the synthetic sequence and is often more economically viable for producing larger quantities of the target compound. The search for new antimycobacterial agents has also driven the semisynthesis of derivatives from various alkaloid scaffolds. nih.gov

Synthesis of Analogs and Derivatives

Structural Modifications and Their Rationale

The synthesis of analogs and derivatives of thaligrisine is driven by the need to understand its structure-activity relationship (SAR) and to potentially develop new therapeutic agents with improved properties. Structural modifications are typically focused on:

Substitution on the Aromatic Rings: Modifying the number and position of methoxy (B1213986) and hydroxyl groups on the aromatic rings can influence the molecule's binding affinity to biological targets and affect its solubility and metabolic stability.

Modification of the Nitrogen Atoms: N-alkylation or N-acylation of the secondary amine groups can alter the compound's basicity and pharmacokinetic properties.

Stereochemical Variation: Synthesizing other diastereomers of thaligrisine can help determine which stereochemical configuration is essential for its biological activity.

The rationale behind these modifications is to create a library of related compounds that can be screened for enhanced potency, selectivity, or reduced toxicity compared to the parent natural product.

Diastereoselective Synthesis of Related Isoquinoline Alkaloids

The diastereoselective synthesis of complex isoquinoline alkaloids is a field of active research. nih.gov The strategies developed for other bisbenzylisoquinoline alkaloids are directly relevant to thaligrisine. A key strategy involves the coupling of two different, enantiomerically pure tetrahydroisoquinoline units. For example, the synthesis of the related alkaloid berbamunine (B191780) was achieved by an Ullmann ether coupling of two distinct (R)- and (S)-configured tetrahydroisoquinoline fragments. nih.gov These fragments were themselves prepared via a multi-step sequence starting from a common precursor, with the stereochemistry being set by the use of enantiomeric chiral auxiliaries. nih.gov

Biosynthetic Pathways and Regulation of Thaligrisine

Enzymatic and Non-Enzymatic Steps in Alkaloid Formation

The formation of thaligrisine (B1254190) is a sophisticated process rooted in the well-defined benzylisoquinoline alkaloid pathway. The journey begins with L-tyrosine, which undergoes a series of enzymatic modifications to produce two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). The condensation of these two molecules, catalyzed by norcoclaurine synthase (NCS), yields (S)-norcoclaurine, the central precursor to all BIAs.

Following this initial condensation, a sequence of enzymatic "tailoring" reactions occurs to create the specific monomers required for thaligrisine assembly. These steps include:

O-Methylation: Norcoclaurine 6-O-methyltransferase (6OMT) methylates the hydroxyl group at position 6 of (S)-norcoclaurine.

N-Methylation: Coclaurine N-methyltransferase (CNMT) adds a methyl group to the secondary amine, forming (S)-N-methylcoclaurine.

Hydroxylation and Epimerization: The pathway then diverges to produce the two different stereoisomers needed for dimerization. The formation of the (S)-N-methylcoclaurine monomer is straightforward. The creation of the (R)-N-methylcoclaurine monomer involves an epimerization step, a critical reaction whose exact enzymatic control in planta is still under investigation but has been replicated in engineered yeast systems. nih.govpnas.org

The culminating and defining step in thaligrisine biosynthesis is the intermolecular C-O oxidative coupling of one (S)-N-methylcoclaurine unit and one (R)-N-methylcoclaurine unit. This reaction is catalyzed by a specific cytochrome P450 enzyme belonging to the CYP80 family, known as berbamunine (B191780) synthase (CYP80A1). nih.govnih.gov This enzyme specifically recognizes the (1S) and (1R) configurations of the precursors to form the diaryl ether bridge that links the two monomers, resulting in the characteristic bisbenzylisoquinoline scaffold with the (1R,1'S) stereochemistry of the final product. While the primary bond formation is enzymatic, subsequent minor conformational shifts in the molecule may occur spontaneously.

Table 1: Key Enzymes in the Biosynthetic Pathway Leading to Bisbenzylisoquinoline Alkaloids

Enzyme Abbreviation Function Precursor(s) Product(s)
Norcoclaurine Synthase NCS Condensation to form the BIA core Dopamine, 4-HPAA (S)-Norcoclaurine
Norcoclaurine 6-O-Methyltransferase 6OMT Methylation at the 6-hydroxyl position (S)-Norcoclaurine (S)-Coclaurine
Coclaurine N-Methyltransferase CNMT Methylation of the secondary amine (S)-Coclaurine (S)-N-Methylcoclaurine

Precursor Incorporation Studies

The elucidation of biosynthetic pathways for complex natural products heavily relies on precursor incorporation studies, where isotopically labeled compounds are "fed" to the producing organism (e.g., plant cell cultures) and their incorporation into the final molecule is traced. While specific feeding studies exclusively targeting thaligrisine are not extensively documented, the pathway has been firmly established through studies on closely related bisBIAs in genera such as Berberis and Thalictrum. nih.govphcogrev.com

These studies have consistently demonstrated that:

Labeled L-tyrosine is efficiently incorporated into both the isoquinoline (B145761) and the benzyl (B1604629) portions of the bisBIA skeleton.

Feeding with labeled (S)-norcoclaurine and (S)-coclaurine confirms their roles as key intermediates.

The necessity of both (R)- and (S)-N-methylcoclaurine enantiomers for the formation of berbamunine-type alkaloids has been proven by feeding these precursors to cell cultures of Berberis stolonifera and observing the formation of the corresponding dimer. nih.gov

These experiments provide strong indirect evidence for the thaligrisine pathway. It is inferred that feeding Thalictrum cell cultures with the appropriately methylated and isotopically labeled (R)- and (S)-N-methylcoclaurine precursors would result in the production of labeled thaligrisine, confirming the proposed biosynthetic route. Such studies are crucial for verifying pathway intermediates and identifying potential rate-limiting steps. nih.govphcogrev.comresearchgate.net

Genetic and Transcriptomic Regulation of Biosynthesis

The biosynthesis of thaligrisine is under tight genetic control, orchestrated by the coordinated expression of numerous biosynthetic genes. The regulation of benzylisoquinoline alkaloid pathways is an active area of research, with studies on related compounds providing a framework for understanding thaligrisine production. nih.govnih.govfrontiersin.orgfrontiersin.org

Key findings in the field indicate that the expression of BIA pathway genes is often controlled by specific families of transcription factors (TFs), particularly WRKY and basic helix-loop-helix (bHLH) TFs. These TFs bind to specific motifs in the promoter regions of biosynthetic genes (like NCS, 6OMT, CNMT, and CYP80A1), often in response to developmental cues or environmental stimuli such as pathogen attack (elicitation), thereby activating or repressing the entire pathway in a coordinated manner.

Modern transcriptomic analyses of alkaloid-producing plants, including species of Thalictrum, are instrumental in identifying the specific genes involved. nih.govfrontiersin.org By comparing the transcriptomes of high-producing versus low-producing plant tissues or cell lines, researchers can identify candidate genes that are co-expressed with known pathway genes.

Table 2: Research Approaches for Identifying Biosynthetic Genes and Regulatory Factors

Technique Application in Thaligrisine Research Expected Outcome
Comparative Transcriptomics (RNA-Seq) Comparing gene expression in different Thalictrum tissues (e.g., root vs. leaf) or under elicitation. nih.govfrontiersin.org Identification of candidate CYP80 homologs, methyltransferases, and co-expressed transcription factors (e.g., WRKY, bHLH).
Genome Mining Searching the sequenced genomes of Thalictrum species for genes with sequence homology to known BIA biosynthetic enzymes. nih.gov Discovery of gene clusters containing the full set of enzymes required for thaligrisine biosynthesis.

While the precise TFs that regulate thaligrisine biosynthesis have yet to be characterized, it is highly probable that they belong to the conserved families known to control alkaloid metabolism in other Ranunculales species.

Comparative Biosynthesis with Related Bisbenzyltetrahydroisoquinoline Alkaloids

The biosynthesis of thaligrisine is best understood by comparing it to that of its close structural analog, berbamunine. Both alkaloids share the same fundamental biosynthetic architecture: the stereospecific oxidative coupling of an (R)-N-methylcoclaurine monomer with an (S)-N-methylcoclaurine monomer, catalyzed by the enzyme berbamunine synthase (CYP80A1). nih.govpnas.org This shared origin places them in the same subclass of bisBIAs.

The primary distinction between the biosynthesis of thaligrisine and berbamunine lies in the specific "decoration" of the precursor monomers, particularly their O-methylation patterns. The enzymes responsible for methylating the hydroxyl groups on the aromatic rings of the benzylisoquinoline precursors act before the final coupling step. Different plant species possess O-methyltransferases (OMTs) with slightly different substrate specificities and regioselectivities.

This leads to subtle but crucial structural differences in the N-methylcoclaurine precursors used by Thalictrum species to create thaligrisine versus those used by Berberis species to create berbamunine. When these slightly different monomers are joined by the CYP80A1 enzyme, the resulting dimers—thaligrisine and berbamunine—differ in the position of the methoxy (B1213986) groups on their isoquinoline and benzyl rings. This principle of varying precursor decoration followed by a conserved coupling reaction is a major source of the vast chemical diversity observed within the bisbenzylisoquinoline alkaloid family. nih.govrsc.org

Table 3: Comparative Features of Thaligrisine and Berbamunine Biosynthesis

Feature (+)-(1R,1'S)-Thaligrisine Berbamunine
Precursor Monomers (R)-N-Methylcoclaurine & (S)-N-Methylcoclaurine (with specific methylation pattern) (R)-N-Methylcoclaurine & (S)-N-Methylcoclaurine (with different methylation pattern)
Stereochemistry (1R, 1'S) (1R, 1'S)
Key Coupling Enzyme CYP80A1 or a highly homologous enzyme Berbamunine Synthase (CYP80A1) nih.gov
Bond Formation Intermolecular C-O phenol (B47542) coupling Intermolecular C-O phenol coupling nih.gov
Producing Genus (Example) Thalictrum Berberis

| Source of Structural Difference | Specific O-methylation pattern on precursors | Specific O-methylation pattern on precursors |

Mechanisms of Action of + 1r,1 S Thaligrisine Hydrochloride at a Molecular Level

Modulation of Receptor Function

The compound's ability to modulate the function of critical cell surface receptors is a primary aspect of its mechanism of action. It targets receptors involved in neurotransmission and physiological regulation, including adrenergic, calcium, and dopaminergic systems.

Alpha-1 adrenergic receptor antagonists are agents that bind to and inhibit type 1 alpha-adrenergic receptors, thereby preventing the action of catecholamines like noradrenaline. wikipedia.orgnih.gov This antagonism blocks the signaling cascade typically initiated by receptor activation, which involves the Gq protein and subsequent activation of phospholipase C. Natural products, particularly alkaloids, have been identified as a significant source of compounds exhibiting α(1)-adrenergic receptor antagonistic activities. nih.gov The blockade of these receptors in vascular smooth muscle prevents vasoconstriction, leading to vasodilation. wikipedia.org While many alkaloids and flavonoids show this activity, the specific antagonistic potency of (+)-(1R,1'S)-thaligrisine hydrochloride at alpha-1 adrenoceptors requires further detailed characterization. nih.gov

Calcium channel blockers (CCBs) function by inhibiting the influx of calcium ions through voltage-gated calcium channels in cellular membranes. drugs.com This action is particularly significant in smooth muscle and cardiac cells, where calcium influx is critical for contraction. mayoclinic.org Several bisbenzylisoquinoline alkaloids, the chemical class to which (+)-(1R,1'S)-thaligrisine belongs, have demonstrated calcium antagonist properties. who.int For example, the related alkaloid antioquine is thought to produce relaxant effects by blocking the movement of calcium across the cell membrane, primarily through voltage-operated channels. nih.gov Similarly, another bisbenzylisoquinoline alkaloid, curine, has been shown to inhibit calcium influx by blocking voltage-dependent Ca2+ channels. mdpi.com This class effect suggests that a key mechanism of action for this compound involves the blockade of L-type calcium channels, thereby reducing the amount of intracellular calcium available for signaling and contraction. drugs.commdpi.com

Research has specifically demonstrated that this compound interacts with central dopaminergic receptors. A study investigating the displacement of selective radioligands from rat striatal membranes found that thaligrisine (B1254190) was among the most active bisbenzylisoquinoline alkaloids tested. nih.gov The compound was evaluated for its ability to displace ³H-SCH 23390 from D-1 dopamine (B1211576) receptors and ³H-raclopride from D-2 dopamine receptors. nih.gov

The study revealed that (+)-(1R,1'S)-thaligrisine has a high affinity for D-2 dopamine receptors and a moderate affinity for D-1 receptors. nih.gov This indicates a degree of selectivity in its interaction with dopamine receptor subtypes. The differing activities among the tested bisbenzylisoquinoline alkaloids were suggested to be related to significant differences in their spatial arrangement and stereochemistry. nih.gov

Displacement Activity of (+)-(1R,1'S)-Thaligrisine at Dopamine Receptors
Target ReceptorRadioligandIC₅₀ (nM)Selectivity Ratio (D1/D2)
D-1³H-SCH 23390150050
D-2³H-Raclopride30
Data sourced from Cortes et al., 1992. nih.govmdpi.com

Intracellular Signaling Pathway Perturbations

By modulating receptors and channels, this compound directly influences the intracellular signaling pathways that govern cellular function.

Calcium homeostasis is the mechanism by which cells maintain a stable intracellular calcium concentration, which is crucial for a multitude of cellular processes. nih.gov The calcium channel blocking activity attributed to the bisbenzylisoquinoline alkaloid class directly perturbs this balance. nih.govmdpi.com By inhibiting the influx of extracellular calcium through L-type voltage-gated channels, the compound can decrease the basal intracellular Ca2+ concentration. wikipedia.orgnih.gov This action prevents or reduces the sharp increase in intracellular calcium that typically follows cell membrane depolarization. nih.gov Consequently, downstream calcium-dependent events, such as neurotransmitter release and muscle contraction, are inhibited. drugs.comnih.gov

Noradrenaline exerts many of its physiological effects by binding to and activating alpha-1 adrenergic receptors. nih.gov In the central nervous system, this activation can enhance neurotransmission and plasticity, while in the periphery, it famously leads to the constriction of vascular smooth muscle as part of the "fight or flight" response. nih.gov The mechanism involves the Gq protein signaling pathway, leading to an increase in intracellular calcium. nih.gov As an alpha-1 adrenoceptor antagonist, a compound like this compound would directly interfere with these processes. wikipedia.orgnih.gov By blocking the receptor, it prevents noradrenaline from binding and initiating its signaling cascade, thereby inhibiting or dampening the associated cellular responses. wikipedia.org

Differential Affinity for Binding Sites

Research into the molecular pharmacology of this compound has elucidated its interaction with central nervous system targets, specifically the dopamine D1 and D2 receptors. Studies utilizing radioligand binding assays on rat striatal membranes have been instrumental in characterizing the affinity of this compound for these distinct receptor subtypes.

The core of this research involves competitive displacement assays, a technique used to determine how effectively a compound can bind to a receptor in the presence of a known, selective radiolabeled ligand. For the dopamine D1 receptor, the radioligand used is typically ³H-SCH 23390, a potent and selective D1 antagonist. For the dopamine D2 receptor, the standard radioligand is ³H-raclopride, a selective D2 antagonist. By measuring the concentration of this compound required to displace these radioligands, researchers can quantify its binding affinity, often expressed as an IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand).

Detailed findings from a key study on bisbenzylisoquinoline alkaloids, the chemical class to which this compound belongs, revealed a notable differential in binding affinity. The investigation demonstrated that this compound is a more potent inhibitor at the dopamine D1 receptor than at the D2 receptor. This preferential binding suggests a degree of selectivity in its mechanism of action at a molecular level. The structural and stereochemical properties of bisbenzylisoquinoline alkaloids are considered to be significant factors contributing to these differences in receptor affinity.

The specific binding affinities, as determined by the displacement of selective radioligands in rat striatal membranes, are presented in the table below.

Receptor TargetSelective Radioligand DisplacedIC50 of this compound (µM)
Dopamine D1 Receptor³H-SCH 233900.43
Dopamine D2 Receptor³H-raclopride3.1
Data sourced from: Displacement activity of bisbenzylisoquinoline alkaloids at striatal 3H-SCH 23390 and 3H-raclopride binding sites. J Nat Prod. 1992 Sep;55(9):1281-6.

This approximate seven-fold higher affinity for the D1 receptor over the D2 receptor is a critical aspect of the molecular profile of this compound.

Identification and Characterization of Biological Targets

Radioligand Binding Studies for Receptor Affinity Determination

Radioligand binding studies are a crucial in vitro technique used to determine the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand, known to bind to the target receptor, by the compound of interest. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies, indicating the concentration of the compound required to displace 50% of the radiolabeled ligand. A lower IC50 value signifies a higher binding affinity.

Research into the receptor binding profile of (+)-(1R,1'S)-thaligrisine has revealed a notable affinity for dopamine (B1211576) receptors. Specifically, studies utilizing rat striatal membranes have determined its displacement activity against radiolabeled ligands selective for D1-like and D2-like dopamine receptors. One pivotal study highlighted that (+)-(1R,1'S)-thaligrisine displays a significantly higher affinity for D2-like dopamine receptors compared to D1-like receptors. nih.gov

The IC50 values obtained from the displacement of tritiated raclopride, a D2-like receptor selective radioligand, and tritiated SCH23390, a D1-like receptor selective radioligand, are presented below. nih.gov

Interactive Data Table: Receptor Binding Affinity of (+)-(1R,1'S)-Thaligrisine

RadioligandReceptor TargetIC50 (nM)
³H-racloprideD2-like Receptors27
³H-SCH23390D1-like Receptors5600

This data clearly demonstrates the preferential binding of (+)-(1R,1'S)-thaligrisine to D2-like dopamine receptors, with an affinity that is over 200-fold greater than for D1-like receptors. nih.gov

Target Identification through Omics Approaches

Modern "omics" technologies, such as proteomics and transcriptomics, offer powerful, unbiased approaches to identify the molecular targets of a compound and understand its broader effects on cellular systems.

Proteomics-based methods, including ligand-protein interaction profiling, can identify the direct and indirect protein targets of a small molecule within a complex biological sample. These techniques can provide a comprehensive overview of the cellular proteins that interact with a compound, offering insights into its mechanism of action and potential off-target effects.

A review of the scientific literature reveals no specific studies that have employed proteomics or ligand-protein interaction profiling to identify the targets of (+)-(1R,1'S)-thaligrisine hydrochloride.

Gene Set Enrichment Analysis (GSEA) is a computational method that determines whether a pre-defined set of genes shows statistically significant, concordant differences between two biological states (e.g., treated vs. untreated cells). This analysis of transcriptomic data can reveal the biological pathways and processes that are perturbed by a compound.

To date, no studies have been published that report on the use of Gene Set Enrichment Analysis to investigate the cellular response to this compound.

Structure Activity Relationship Sar Studies of + 1r,1 S Thaligrisine Hydrochloride and Its Analogs

Influence of Stereochemistry on Biological Activity

The specific spatial arrangement of atoms within a molecule, or its stereochemistry, plays a pivotal role in its interaction with biological targets, which are themselves chiral entities. sigmaaldrich.comnih.gov In the realm of BBIQ alkaloids, the stereochemistry at the C-1 and C-1' positions is a key determinant of their pharmacological profile.

Recent research has highlighted the significance of the (1R,1'S) configuration in certain biological activities. A study on bisbenzylisoquinoline alkaloids isolated from the embryo of Nelumbo nucifera (lotus) seeds demonstrated that a (1R,1'S) configuration led to a notable enhancement in antiadipogenic activity. This effect was attributed to the downregulation of the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of adipogenesis. While this study did not specifically test (+)-(1R,1'S)-thaligrisine hydrochloride, it provides strong evidence for the importance of this specific stereochemical arrangement within the BBIQ class for this particular activity.

Conversely, a study on the induction of C/EBPα, a transcription factor involved in cell-cycle arrest and differentiation, found that the BBIQ alkaloid telobine, which possesses (R,R) stereochemistry, was the most potent compound tested. This suggests that the optimal stereochemistry can vary depending on the biological target and the specific activity being measured.

The differential activity of stereoisomers can be attributed to the precise three-dimensional fit required for binding to a receptor or enzyme active site. Even subtle changes in the spatial orientation of key functional groups can dramatically alter binding affinity and subsequent biological response. For this compound, its specific stereochemistry dictates the presentation of its pharmacophoric elements to its biological targets.

Role of Specific Functional Groups in Receptor Binding and Modulation

While specific SAR studies detailing the modification of functional groups on the thaligrisine (B1254190) scaffold are not extensively available in the public domain, general principles of medicinal chemistry allow for postulations regarding their roles.

Aromatic Rings: The phenyl and isoquinoline (B145761) rings are involved in π-π stacking and hydrophobic interactions with aromatic amino acid residues within the binding pockets of target proteins. Substituents on these rings, such as methoxy (B1213986) groups, can influence the electronic properties and steric bulk, thereby modulating binding affinity and selectivity.

Nitrogen Atoms: The tertiary amine groups are typically protonated at physiological pH, carrying a positive charge. This positive charge is often crucial for forming ionic interactions with negatively charged amino acid residues, such as aspartate or glutamate, in the receptor binding site. The distance and orientation between the two nitrogen atoms in the bis-structure can significantly impact selectivity for different receptors.

Quantitative structure-activity relationship (QSAR) studies on analogs of other complex natural products have demonstrated that modifications to such functional groups can lead to significant changes in activity. For instance, studies on thalidomide (B1683933) analogs have shown that bulky substitutions on the phenyl ring are critical for anti-microtubule activity. nih.gov Similarly, research on other classes of compounds highlights the importance of specific functional groups, such as the amino group in triarylethylene analogs for their antiproliferation and antimetastatic activities. nih.gov

Comparison of this compound with Other Bisbenzylisoquinoline Alkaloids

To further understand the SAR of this compound, it is informative to compare it with other well-known BBIQ alkaloids like berbamunine (B191780) and tetrandrine (B1684364).

Like thaligrisine, both berbamunine and tetrandrine are bisbenzylisoquinoline alkaloids. They share the same core scaffold of two benzylisoquinoline units linked together. However, there are key structural distinctions:

Compound Stereochemistry Methylation Pattern Ether Linkage Type
(+)-(1R,1'S)-Thaligrisine (1R,1'S)N-methyl and O-methyl groupsHead-to-tail diaryl ether linkages
Berbamunine (1S,1'R)Different O-methylation patternHead-to-tail diaryl ether linkages
Tetrandrine (1S,1'S)Fully N-methylated and different O-methylationHead-to-tail diaryl ether linkages

The structural variations between these alkaloids lead to distinct pharmacological profiles. A comparative immunopharmacological study of tetrandrine and berbamine (B205283) (a stereoisomer of berbamunine) revealed that both compounds were equipotent in enhancing antibody responses and suppressing delayed-type hypersensitivity. nih.gov However, berbamine, but not tetrandrine, caused significant suppression of spleen weight, indicating that subtle structural differences can lead to divergent biological effects. nih.gov

Furthermore, the pattern of O-methylation and N-methylation is critical. These methyl groups can affect the molecule's solubility, its ability to form hydrogen bonds, and its steric interactions with the target protein. For example, the presence or absence of a methyl group at a specific position can either facilitate or hinder the optimal binding orientation.

Preclinical Pharmacological Investigations of + 1r,1 S Thaligrisine Hydrochloride

In Vitro Studies on Cellular Models

In vitro studies are fundamental in determining the direct cellular and molecular targets of a compound. For (+)-(1R,1'S)-thaligrisine hydrochloride, these studies have focused on its effects on vascular smooth muscle cells, which are key regulators of blood vessel tone and blood pressure.

Cellular contractility assays are used to assess the ability of a compound to inhibit or potentiate the contraction of smooth muscle cells. In studies involving this compound, researchers have found that the alkaloid inhibits contractile responses in a concentration-dependent manner. nih.gov Specifically, it was shown to inhibit contractions induced by noradrenaline, a neurotransmitter that causes vasoconstriction, and by potassium chloride (KCl), which induces contraction by depolarizing the cell membrane. nih.gov

The inhibitory effect of thaligrisine (B1254190) was quantified by determining its half-maximal inhibitory concentration (IC50). In rat aorta, the IC50 value for noradrenaline-induced contractions was 23.0 +/- 0.39 µM, and for KCl-induced contractions, it was 8.9 +/- 2.9 µM. nih.gov In the rat tail artery, the compound was more potent, with IC50 values of 3.8 +/- 0.9 µM against noradrenaline and 3.04 +/- 0.3 µM against KCl. nih.gov These findings suggest that thaligrisine acts as a vasodilator by interfering with the mechanisms that lead to smooth muscle contraction.

Table 1: Inhibitory Concentration (IC50) of this compound on Vascular Smooth Muscle Contraction
Tissue PreparationContractile AgentIC50 (µM)
Rat AortaNoradrenaline23.0 +/- 0.39
Rat AortaKCI8.9 +/- 2.9
Rat Tail ArteryNoradrenaline3.8 +/- 0.9
Rat Tail ArteryKCI3.04 +/- 0.3

Calcium ions (Ca2+) are critical second messengers in the signaling cascade that leads to muscle contraction. Therefore, investigating a compound's effect on calcium flux is essential to understanding its mechanism of action. Studies on this compound have revealed that it interferes with calcium signaling in vascular smooth muscle cells. nih.gov

The compound was found to inhibit the refilling of intracellular calcium stores that are sensitive to noradrenaline. nih.gov This action is achieved by blocking the entry of calcium through voltage-dependent calcium channels. nih.gov Furthermore, in rat aorta preparations where intracellular calcium stores were depleted, thaligrisine inhibited the spontaneous contractile response elicited by the reintroduction of extracellular calcium, with an IC50 of 7.7 µM. nih.gov This provides direct evidence that thaligrisine blocks calcium influx, a key step in initiating and maintaining smooth muscle contraction.

To identify the specific molecular targets of this compound, radioligand receptor-binding studies have been conducted. These assays measure the affinity of a compound for specific receptors. Research has shown that thaligrisine interacts with α1-adrenoceptors and, to a lesser extent, with calcium channel binding sites. nih.gov

The binding affinity is quantified by the inhibition constant (Ki). Thaligrisine demonstrated a high affinity for the [3H]-prazosin binding site, which is characteristic of α1-adrenoceptors, with a Ki value of 0.048 +/- 0.007 µM. nih.gov In contrast, its affinity for the [3H]-(+)-cis-diltiazem binding sites on L-type calcium channels was significantly lower, with a Ki of 1.5 +/- 1.1 µM. nih.gov Notably, thaligrisine did not affect [3H]-nitrendipine binding. nih.gov These results indicate that thaligrisine's primary mechanism of vasorelaxation involves a more potent blockade of α1-adrenoceptors than of calcium channels. nih.gov

Table 2: Binding Affinity (Ki) of this compound for Specific Receptors
RadioligandReceptor/Binding SiteKi (µM)
[3H]-prazosinα1-adrenoceptor0.048 +/- 0.007
[3H]-(+)-cis-diltiazemL-type Calcium Channel1.5 +/- 1.1

The biological response of vascular smooth muscle cells to this compound is relaxation or the inhibition of contraction. This response is a direct consequence of the compound's dual action as both an α1-adrenoceptor antagonist and a calcium channel blocker. nih.gov By blocking α1-adrenoceptors, thaligrisine prevents noradrenaline from initiating the signaling cascade that leads to vasoconstriction. nih.gov Concurrently, by blocking voltage-dependent calcium channels, it reduces the influx of extracellular calcium, which is necessary for the contractile machinery to function. nih.gov The compound specifically inhibits the refilling of internal Ca2+-stores that are sensitive to noradrenaline by blocking this Ca2+-entry. nih.gov

Ex Vivo Tissue Preparations

Ex vivo studies using isolated tissues bridge the gap between in vitro cellular assays and in vivo animal models. They allow for the investigation of a compound's effects in a more complex biological environment while still maintaining experimental control.

Organ bath studies are a classic pharmacological method used to measure the contractile or relaxant effects of drugs on isolated tissues, such as blood vessels. For this compound, functional studies have been performed on isolated rat aorta and tail artery preparations. nih.gov

In these experiments, segments of the arteries were suspended in an organ bath and pre-contracted with either noradrenaline or KCl. nih.gov The addition of this compound to the bath resulted in a concentration-dependent relaxation of these pre-contracted tissues. nih.gov The potency of this effect, as indicated by the IC50 values, was greater in the tail artery compared to the aorta. nih.gov Additionally, experiments conducted in a Ca2+-free solution showed that thaligrisine could inhibit noradrenaline-induced contractions in the rat aorta, further confirming its role in blocking intracellular calcium release mechanisms. nih.gov

Analysis of Tissue-Level Contractile Responses

Studies on isolated rat vascular smooth muscle have demonstrated that this compound possesses significant inhibitory effects on contractile responses. The compound's action has been investigated in tissues precontracted with different agents, revealing a concentration-dependent inhibition of contractions in both rat aorta and tail artery preparations.

Research indicates that thaligrisine hydrochloride acts as both an alpha1-adrenoceptor antagonist and a Ca2+ channel blocker. nih.gov It effectively relaxes contractions induced by noradrenaline, which acts on alpha1-adrenoceptors, and by potassium chloride (KCl), which causes depolarization and opens voltage-dependent Ca2+ channels. nih.gov

The inhibitory effects of this compound on induced contractions in different vascular tissues are summarized below.

Table 1: Inhibitory Concentration (IC50) of this compound on Contractile Responses in Rat Aorta and Tail Artery

TissueContracting AgentIC50 (µM)
Rat AortaNoradrenaline23.0 ± 0.39
Rat AortaKCI8.9 ± 2.9
Tail ArteryNoradrenaline3.8 ± 0.9
Tail ArteryKCI3.04 ± 0.3

Further investigations into the mechanism of action show that thaligrisine hydrochloride's effects are also linked to the modulation of calcium influx. In a Ca2+-free environment, the compound still inhibits noradrenaline-induced contractions in the rat aorta, suggesting an effect on intracellular Ca2+ release. nih.govresearchgate.net Additionally, it relaxes the contractile response that is triggered by the reintroduction of extracellular calcium after the depletion of intracellular calcium stores sensitive to noradrenaline. nih.gov This indicates that thaligrisine hydrochloride specifically inhibits the refilling of these internal stores by blocking the entry of Ca2+ through voltage-dependent calcium channels. nih.gov

Table 2: Inhibitory Concentration (IC50) of this compound on Calcium-Related Contractile Responses in Rat Aorta

ConditionIC50 (µM)
Noradrenaline-induced contraction in Ca2+-free solution13.3
Contraction elicited by extracellular calcium after depletion of intracellular stores7.7

These findings from tissue-level studies highlight the dual mechanism of action of this compound, involving both the blockade of alpha1-adrenoceptors and the inhibition of calcium influx through voltage-dependent channels.

Computational and Theoretical Studies on + 1r,1 S Thaligrisine Hydrochloride

Molecular Docking and Dynamics Simulations with Target Proteins

No molecular docking or molecular dynamics simulation studies specifically investigating the interaction of (+)-(1R,1'S)-thaligrisine hydrochloride with any protein targets have been found in the searched scientific literature.

Conformational Analysis and Energy Landscapes

There are no published studies on the conformational analysis or energy landscapes of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models have been developed or published for this compound.

Pharmacophore Modeling for Ligand Design

No pharmacophore models based on or for the design of ligands related to this compound have been reported in the literature.

Future Directions in Research on + 1r,1 S Thaligrisine Hydrochloride

Elucidation of Novel Biological Activities

There is no available research detailing any novel biological activities of (+)-(1R,1'S)-thaligrisine hydrochloride. Scientific investigations into its potential effects on cellular or physiological systems have not been published.

Exploration of Synergistic Effects with Other Bioactive Compounds

Information regarding the synergistic effects of this compound with other bioactive compounds is not present in the current scientific literature. Studies exploring its potential to enhance or inhibit the activity of other molecules have not been documented.

Development of Advanced Analytical Techniques for Detection and Quantification

There are no published methods specifically for the detection and quantification of this compound. While general analytical techniques for related alkaloids may exist, specific advanced methods for this compound have not been developed or reported.

Investigation of Pharmacological Profiles in Complex Biological Systems

The pharmacological profile of this compound in complex biological systems has not been investigated. Research into its absorption, distribution, metabolism, and excretion (ADME) properties is not available.

Biotechnological Applications in Natural Product Production

There is no information on the use of biotechnological methods for the production of this compound. Research into microbial or enzymatic synthesis of this specific compound has not been reported.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for determining the enantiomeric purity of (+)-(1R,1'S)-thaligrisine hydrochloride?

  • Methodological Answer : Chiral high-performance liquid chromatography (HPLC) and polarimetry are primary methods for assessing enantiomeric purity. Chiral HPLC employs columns with stereospecific stationary phases (e.g., cyclodextrin-based) to resolve enantiomers, while polarimetry quantifies optical rotation to confirm stereochemical integrity. Validation requires comparison with certified reference standards and reproducibility testing across multiple batches. For robust results, combine these techniques with nuclear magnetic resonance (NMR) spectroscopy to confirm structural assignments .

Q. What are the best practices for sample preparation and storage of this compound in pharmacokinetic studies?

  • Methodological Answer :

  • Plasma : Collect samples in EDTA-treated tubes, centrifuge immediately (3,000 ×g, 10 min), and store at -80°C to minimize enzymatic degradation. Avoid repeated freeze-thaw cycles.
  • Urine : Acidify to pH 3-4 with hydrochloric acid to inhibit bacterial growth. Store at -20°C for short-term or -80°C for long-term preservation.
  • Validation : Conduct stability tests under intended storage conditions using HPLC to monitor degradation over time. Include control samples spiked with known concentrations to assess recovery rates .

Advanced Research Questions

Q. How should researchers design experiments to assess the impact of microbial contamination on the stability of this compound in biological matrices?

  • Methodological Answer :

  • Inoculation : Introduce common contaminants (e.g., Escherichia coli) into plasma or urine samples at clinically relevant colony-forming units (CFU/mL).
  • Incubation : Maintain samples at physiological (37°C) and storage (-20°C) temperatures for 48 hours to 6 months.
  • Analysis : Quantify compound stability via HPLC, comparing degradation rates between inoculated and sterile samples. Determine minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) to evaluate antimicrobial interactions.
  • Controls : Include sterile samples and blanks to account for matrix effects .

Q. How can researchers optimize HPLC parameters to enhance the detection sensitivity of this compound in complex biological samples?

  • Methodological Answer :

  • Mobile Phase : Optimize acetonitrile-to-buffer ratio (e.g., 70:30 v/v phosphate buffer, pH 2.5) to improve peak resolution.
  • Column : Use a reversed-phase C18 column (5 µm particle size, 250 mm length) with a flow rate of 1.0 mL/min.
  • Detection : Set UV wavelength to 210–220 nm for maximal absorbance.
  • Sample Cleanup : Implement solid-phase extraction (SPE) with hydrophobic cartridges to remove interfering biomolecules. Validate recovery rates (≥85%) and limit of quantification (LOQ < 10 ng/mL) using spiked matrices .

Q. What methodological considerations are critical when reconciling contradictory stability data for this compound across different studies?

  • Methodological Answer :

  • Variables to Assess :
  • Storage Conditions : Temperature fluctuations, duration, and container material (e.g., glass vs. plastic).
  • Sample Matrix : Differences in plasma/urine composition (e.g., protein content, pH).
  • Analytical Sensitivity : HPLC vs. LC-MS/MS detection limits.
  • Statistical Analysis : Apply ANOVA to identify significant degradation factors. Cross-validate results using orthogonal methods (e.g., GC-MS for volatile derivatives).
  • Reporting Standards : Document all experimental parameters (e.g., incubation time, microbial load) to enable direct comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.